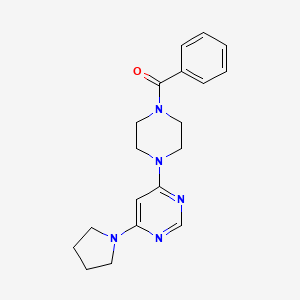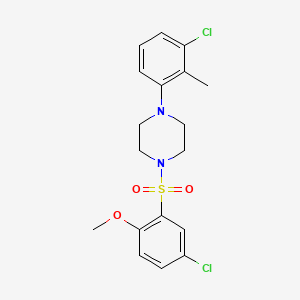
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine, also known as TCS 359, is a compound that has been of interest to researchers due to its potential applications in the field of medicine. The compound belongs to the class of piperazine derivatives and has been found to have various biological activities.
Wirkmechanismus
The exact mechanism of action of 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 is not fully understood. However, it has been suggested that the compound may exert its biological activities by interacting with various receptors in the body. For example, 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 has been found to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 has been found to have various biochemical and physiological effects. For example, the compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. It has also been found to reduce the levels of oxidative stress markers in the body. Additionally, 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 has been found to increase the levels of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 in lab experiments is its high potency and selectivity for certain receptors. This makes it a useful tool for studying the function of these receptors in various biological processes. However, one of the limitations of using 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359. One area of interest is the potential use of the compound as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another area of research is the development of new derivatives of 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 and its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 involves the reaction of 3-chloro-2-methyl aniline with 4-(chlorosulfonyl)benzoic acid in the presence of triethylamine to obtain the corresponding sulfonamide. This intermediate is then reacted with piperazine to obtain 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 has been extensively studied for its potential applications in the field of medicine. It has been found to possess various biological activities, including antitumor, anti-inflammatory, and analgesic activities. The compound has also been studied for its potential use as an antidepressant and anxiolytic agent.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(3-chloro-2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-13-15(20)4-3-5-16(13)21-8-10-22(11-9-21)26(23,24)18-12-14(19)6-7-17(18)25-2/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTGTYWPSSXKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2877110.png)

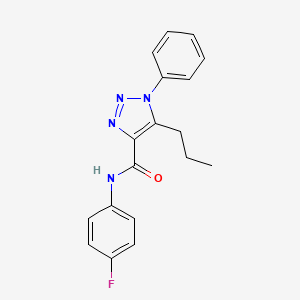
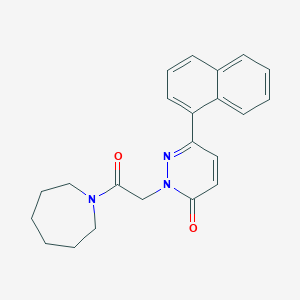
![Methyl 2-((1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)carbamoyl)hydrazinecarboxylate](/img/structure/B2877115.png)
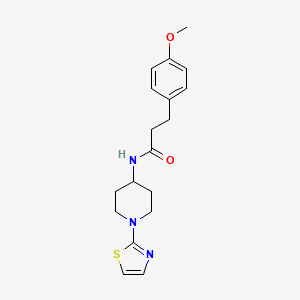
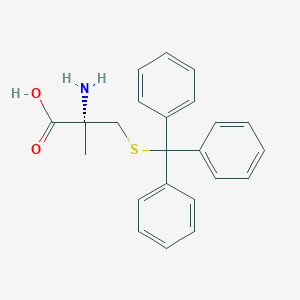
![N-[3-(2-furyl)-1-methylpropyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2877120.png)
![2,3-Dichloro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2877121.png)
![N-(3-(difluoromethoxy)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2877122.png)
![(3Z)-5-bromo-3-[3-(4-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2877123.png)
![3-[Ethyl(phenylsulfonyl)amino]thiophene-2-carboxylic acid](/img/structure/B2877126.png)

